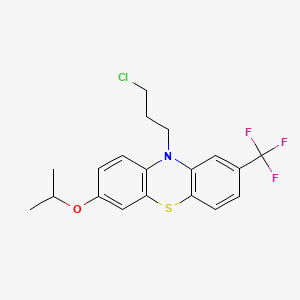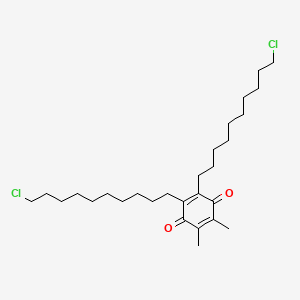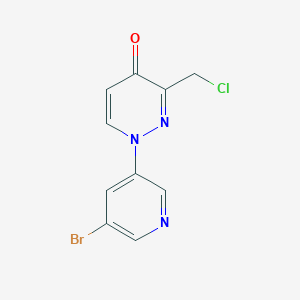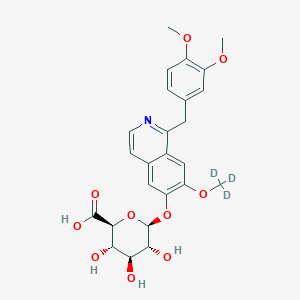
6-Demethyl Papaverine-d3 beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Demethyl Papaverine-d3 beta-D-Glucuronide is a labeled metabolite of Papaverine, a well-known vasodilator. This compound is primarily used in proteomics research and has a molecular formula of C25H24D3NO10 with a molecular weight of 504.50 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves the incorporation of deuterium (d3) into the Papaverine structure, followed by glucuronidation. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for glucuronidation involve the use of glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps, including the synthesis of the deuterated precursor and subsequent glucuronidation .
化学反应分析
Types of Reactions
6-Demethyl Papaverine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
6-Demethyl Papaverine-d3 beta-D-Glucuronide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Used in studies involving enzyme kinetics and metabolic profiling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Papaverine, it may exert similar effects, such as vasodilation, by inhibiting phosphodiesterase enzymes and increasing cyclic adenosine monophosphate (cAMP) levels. This leads to the relaxation of smooth muscle cells and improved blood flow .
相似化合物的比较
Similar Compounds
Papaverine: The parent compound, known for its vasodilatory effects.
6-Demethyl Papaverine: A closely related compound without the deuterium labeling.
Papaverine beta-D-Glucuronide: The non-deuterated glucuronide form.
Uniqueness
6-Demethyl Papaverine-d3 beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and as a reference standard in mass spectrometry. This labeling allows for precise tracking and quantification in biological systems .
属性
分子式 |
C25H27NO10 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO10/c1-32-16-5-4-12(9-17(16)33-2)8-15-14-11-18(34-3)19(10-13(14)6-7-26-15)35-25-22(29)20(27)21(28)23(36-25)24(30)31/h4-7,9-11,20-23,25,27-29H,8H2,1-3H3,(H,30,31)/t20-,21-,22+,23-,25+/m0/s1/i3D3 |
InChI 键 |
UGQMKGSZOXHZOP-PABHCYFOSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


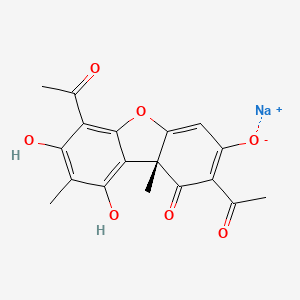
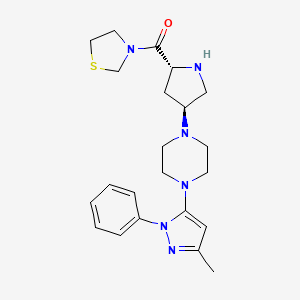
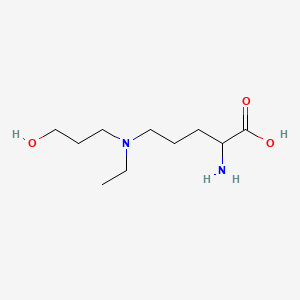
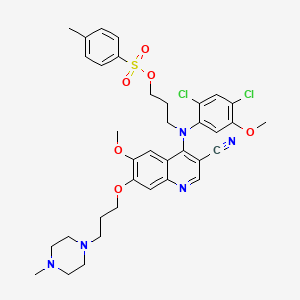

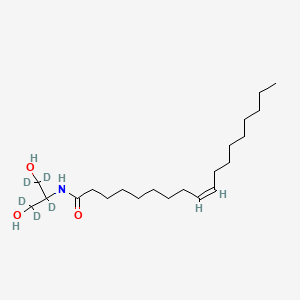
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
